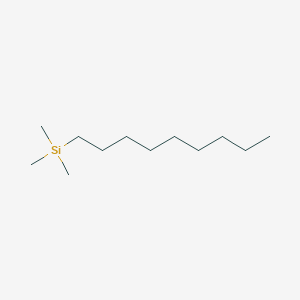

Trimethyl(nonyl)silane

Description

Trimethyl(nonyl)silane (chemical formula: $ \text{(CH}3\text{)}3\text{SiC}9\text{H}{19} $) is an organosilicon compound featuring a silicon atom bonded to three methyl groups and a nonyl (C9) alkyl chain. This structure confers unique hydrophobic properties, making it valuable in applications such as surface modification, polymer additives, and as a derivatizing agent in analytical chemistry.

Properties

Molecular Formula |

C12H28Si |

|---|---|

Molecular Weight |

200.44 g/mol |

IUPAC Name |

trimethyl(nonyl)silane |

InChI |

InChI=1S/C12H28Si/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-12H2,1-4H3 |

InChI Key |

GTTZCEDHUXLLOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(nonyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of nonene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of nonene.

Another method involves the reaction of nonylmagnesium bromide with chlorotrimethylsilane. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalyst systems to achieve efficient and cost-effective production. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(nonyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

Reduction: The compound can act as a reducing agent in certain organic transformations.

Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions typically occur under mild conditions and produce silanols or siloxanes as major products.

Reduction: this compound can reduce carbonyl compounds to alcohols in the presence of a suitable catalyst, such as palladium on carbon.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or organolithium compounds. These reactions require anhydrous conditions and careful temperature control.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Alcohols.

Substitution: Various substituted silanes, depending on the nucleophile used.

Scientific Research Applications

Trimethyl(nonyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.

Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives. The compound’s ability to modify surfaces and enhance material properties makes it valuable in various industrial applications.

Mechanism of Action

The mechanism by which trimethyl(nonyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes oxidative addition to a metal catalyst, followed by migratory insertion of the alkene and reductive elimination to form the product. The compound’s ability to act as a reducing agent involves the transfer of a hydride ion to the substrate, facilitated by the presence of a catalyst.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Variations

Trimethyl(nonyl)silane belongs to the broader class of trialkylsilanes, where substituents on the silicon atom dictate reactivity and applications. Below is a comparison with key analogs:

Table 1: Structural Comparison of this compound and Analogs

Key Observations :

- Alkyl Chain Length: The nonyl group in this compound enhances hydrophobicity compared to shorter alkyl chains (e.g., methyl or ethyl) .

- Electron-Donating vs. Withdrawing Groups: Nonyl (electron-donating) contrasts with trichloromethyl (electron-withdrawing), affecting reactivity in nucleophilic substitutions .

- Hydrolyzable Groups: Methoxy substituents in Methyltrimethoxysilane enable crosslinking, unlike nonyl’s inert alkyl chain .

Reactivity in Chemical Reactions

- Carbosilylation: Allylsilanes like Trimethyl(2-methylallyl)silane exhibit high regio- and stereoselectivity in carbosilylation reactions, yielding products with >80% efficiency . The nonyl group’s steric bulk may reduce reaction rates compared to smaller allyl substituents.

- Biological Activity: Trialkylsilanes with trifluoromethyl groups (e.g., fluoro trimethyl silane) show antifungal activity, whereas nonylsilanes are more likely used in non-biological applications like surfactants .

Table 2: Application-Based Comparison

Volatility: The long nonyl chain likely reduces volatility compared to smaller silanes like Trimethyl(1-methyl-1-propenyl)silane, which is a major volatile organic compound (VOC) in bacterial cultures .

Research Findings and Contradictions

- Reactivity vs. Steric Hindrance: While allylsilanes with bulky substituents (e.g., 2-phenylallyl) retain high reactivity , the nonyl group’s length may impede certain reactions due to steric effects.

- Biological vs. Industrial Use: Silanes with aromatic or heterocyclic substituents (e.g., 1,2,4-triazolyl) excel in adhesion applications , whereas nonylsilanes are preferred for hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.